molecular formula C11H16BrNO B6362263 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol CAS No. 157729-25-4

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol

Cat. No.: B6362263
CAS No.: 157729-25-4
M. Wt: 258.15 g/mol
InChI Key: BLTROSHJXZEDCH-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is a brominated phenolic compound featuring a hydroxyl group at position 2 and a bromine atom at position 4 on the benzene ring. The aminomethyl group at position 2 is substituted with a branched butan-2-yl chain. This structure is characteristic of Schiff base derivatives, often synthesized via condensation reactions between aldehydes and amines. Such compounds are frequently explored as ligands in coordination chemistry due to their ability to form stable metal complexes, which have applications in catalysis, material science, and pharmaceuticals .

Properties

IUPAC Name

4-bromo-2-[(butan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,13-14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTROSHJXZEDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol typically involves the reaction of 4-bromophenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding quinone, while reduction may produce a hydroxy derivative.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is characterized by the presence of a bromine atom, a phenolic hydroxyl group, and an amino group attached to a butan-2-yl chain. The molecular formula is C11H16BrNOC_{11}H_{16}BrNO with a molecular weight of 258.15 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Chemistry

In the field of organic chemistry, 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol serves as a valuable reagent. It is utilized in:

  • Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules through nucleophilic aromatic substitution reactions.
  • Reagent in Organic Synthesis : It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring .

Biology

Research on 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol has indicated potential biological activities:

  • Enzyme Interaction Studies : The compound's phenolic hydroxyl group can form hydrogen bonds with enzymes, potentially altering their activity and influencing biochemical pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in medicinal chemistry .

Medicine

The therapeutic potential of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is being explored:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may possess anti-inflammatory properties, warranting further exploration of this compound's pharmacological applications .

Industry

In industrial applications, 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is used in:

  • Polymer Production : The compound can be utilized in the synthesis of polymers and resins, contributing to the development of new materials with specific properties .

Data Table: Comparison of Applications

Application AreaSpecific UseKey Benefits
ChemistryOrganic synthesisServes as a reagent and precursor
BiologyEnzyme interactionsPotential to alter enzyme activity
MedicineAntimicrobial and anti-inflammatoryInvestigated for therapeutic properties
IndustryPolymer productionContributes to material development

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol demonstrated its ability to undergo nucleophilic substitution reactions effectively. The researchers reported high yields when combining substituted phenols with appropriate amines under controlled conditions .

In another study, researchers investigated the antimicrobial properties of various substituted phenols similar to 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol. The findings suggested that compounds with phenolic structures exhibited significant activity against certain bacterial strains, indicating potential for development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. Withdrawing Groups: The butan-2-yl group (electron-donating) may reduce the acidity of the phenolic –OH compared to compounds with electron-withdrawing substituents like Cl or Br . Pyridyl and triazole groups introduce nitrogen donors, enhancing coordination capabilities with transition metals (e.g., Cu²⁺, Zn²⁺) .
  • Aromatic substituents (e.g., 3,4-dimethylphenyl) promote π-π stacking, influencing crystal packing and thermal stability .
  • Bond Lengths and Intermolecular Interactions: The C–N bond in 4-Bromo-2-(2-pyridylmethyliminomethyl)phenol (1.269 Å) is shorter than in derivatives with bulkier substituents, suggesting higher bond strength . Weak intermolecular hydrogen bonds (e.g., N–H···O) are critical for stabilizing crystal structures in many analogues .

Challenges and Contradictions

  • Synthetic Yields : While many compounds are synthesized via similar condensation routes, yields vary significantly depending on substituent reactivity and solvent choice .
  • Data Availability : Structural data (e.g., bond lengths, angles) are more comprehensive for crystallographically characterized compounds (e.g., ), whereas others lack detailed analyses.

Biological Activity

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is a chemical compound characterized by its unique structure, which includes a bromine atom at the para position of the phenolic ring and a butan-2-yl amino side chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C11H17BrNO
  • Molecular Weight : 294.61 g/mol
  • Structure : The compound features a bromine atom at the para position of a phenolic ring, influencing its reactivity and biological interactions.

The biological activity of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the amino group are crucial for its binding affinity. The compound's mechanism may involve:

  • Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
  • Antimicrobial Action : Its structural features allow it to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Antimicrobial Activity

Research indicates that 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol exhibits significant antimicrobial properties against various bacterial strains.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Escherichia coli8.33 to 23.15 µM
Bacillus subtilis4.69 to 22.9 µM
Candida albicans16.69 to 78.23 µM

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further therapeutic exploration .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this compound may also exhibit anticancer effects. The mechanism appears to involve:

  • Induction of Apoptosis : It has been observed that certain derivatives can induce apoptosis in cancer cells through up-regulation of p21 expression.
  • Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest in the G2/M phase, which is critical for cancer treatment .

Case Studies

  • Antimicrobial Efficacy Study
    A study assessed the antimicrobial efficacy of various derivatives of phenolic compounds, including 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol. Results showed that this compound exhibited comparable efficacy to standard antibiotics like norfloxacin against multi-drug resistant strains .
  • Anticancer Mechanism Exploration
    In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines, with IC50 values ranging from 39 to 48 µM. Flow cytometric analyses confirmed that it induces apoptosis and affects cell cycle progression .

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